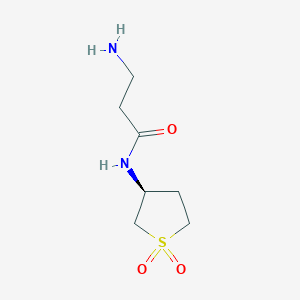
(S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
Description
(S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, a propanamide moiety, and a tetrahydrothiophene ring with a sulfone group, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C7H14N2O3S |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
3-amino-N-[(3S)-1,1-dioxothiolan-3-yl]propanamide |
InChI |
InChI=1S/C7H14N2O3S/c8-3-1-7(10)9-6-2-4-13(11,12)5-6/h6H,1-5,8H2,(H,9,10)/t6-/m0/s1 |
InChI Key |
MUISNVNUYNBDOK-LURJTMIESA-N |
Isomeric SMILES |
C1CS(=O)(=O)C[C@H]1NC(=O)CCN |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.
Introduction of the Sulfone Group: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group, resulting in the formation of 1,1-dioxidotetrahydrothiophene.
Attachment of the Propanamide Moiety: The propanamide group is introduced through a series of reactions, including amide bond formation.
Introduction of the Amino Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to yield higher oxidation state derivatives.
Reduction: Reduction reactions can be performed to convert the sulfone group back to a sulfide or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-2-yl)propanamide: A similar compound with a different position of the sulfone group.
(S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-4-yl)propanamide: Another isomer with the sulfone group at a different position.
(S)-3-Amino-N-(tetrahydrothiophen-3-yl)propanamide: A compound without the sulfone group, providing a comparison of the effects of the sulfone moiety.
Uniqueness
(S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is unique due to the presence of the sulfone group, which imparts distinct chemical and biological properties. The position of the sulfone group also plays a crucial role in determining the compound’s reactivity and interactions with other molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


